molecular formula C20H17ClN4S2 B2464222 4-chlorobenzyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide CAS No. 338760-21-7

4-chlorobenzyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2464222
CAS No.: 338760-21-7
M. Wt: 412.95
InChI Key: HLHYNRISVICYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chlorobenzyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide features a 1,2,4-triazole core substituted with a 4-methylthiazole ring and a 4-chlorobenzyl sulfide group. This structural architecture is characteristic of bioactive molecules, as triazole and thiazole moieties are known for their antimicrobial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

5-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4S2/c1-13-17(27-19(22-13)15-6-4-3-5-7-15)18-23-24-20(25(18)2)26-12-14-8-10-16(21)11-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHYNRISVICYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chlorobenzyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide is a novel synthetic molecule that incorporates a triazole and thiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be summarized as follows:

  • Molecular Formula : C19H19ClN4S
  • Molecular Weight : 372.90 g/mol
  • Key Functional Groups :
    • Triazole ring
    • Thiazole ring
    • Chlorobenzyl group

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole rings. The compound has shown promising results in various cancer cell lines:

  • In vitro Studies : The compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells with IC50 values indicating potent activity (Evren et al., 2019) .
  • Mechanism of Action : The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Studies : The thiazole and triazole moieties are known to enhance antibacterial activity. Preliminary tests have shown effectiveness against Gram-positive and Gram-negative bacteria, although specific data for this compound is limited.

Anticonvulsant Activity

The structural features of the compound suggest potential anticonvulsant properties:

  • Structure-Activity Relationship (SAR) : Similar compounds with thiazole rings have demonstrated anticonvulsant activity in animal models. The presence of the methyl group on the thiazole enhances this effect (PMC9268695) .

Case Study 1: Anticancer Efficacy

In a recent study, derivatives of thiazole were synthesized and tested for anticancer activity. One derivative with a similar structure to our compound showed an IC50 value of less than 20 µg/mL against various cancer cell lines, indicating strong anticancer potential (Evren et al., 2019) .

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AA549<20Induction of apoptosis
Compound BNIH/3T3<15Cell cycle arrest

Case Study 2: Antimicrobial Activity

A related study demonstrated that compounds containing both triazole and thiazole rings exhibited significant antimicrobial activity against a range of pathogens. Although specific data for our compound is still pending, the trends suggest a potential for broad-spectrum activity (PubChem) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazol-pyrazol-thiazole (Compound 4, ) Triazole-pyrazol-thiazole 4-Chlorophenyl, 4-fluorophenyl High Not specified
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole () Triazole-oxadiazole Bromobenzyl, thiophene Moderate Antimicrobial
4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole () Triazole Dichlorobenzyl, methoxyphenyl Not specified Not specified
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole () Triazole Trifluoromethyl benzyl, methylphenyl Not specified Not specified
Key Observations:

Triazole-Thiazole Hybrids (e.g., ): Compound 4 () shares a triazole-thiazole backbone but substitutes fluorophenyl groups instead of chlorobenzyl. Fluorophenyl groups reduce lipophilicity compared to chlorobenzyl, which may alter pharmacokinetic profiles .

Thiophene rings in these compounds contribute to π-π stacking interactions, a critical factor in target binding .

Chlorobenzyl Sulfide Derivatives ( and ) :

  • The dichlorobenzyl group in introduces steric bulk and electron-withdrawing effects, which may hinder enzymatic degradation .
  • The trifluoromethyl group in enhances metabolic stability and bioavailability due to its strong electron-withdrawing nature .

Preparation Methods

Cyclization of Thioamides

The 1,3-thiazole ring is constructed via Hantzsch thiazole synthesis, involving the reaction of α-halo ketones with thioamides. For example:

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is prepared by cyclizing 2-bromo-4-methylacetophenone with thiobenzamide in ethanol at reflux (72% yield).
  • The aldehyde is oxidized to the corresponding carboxylic acid using KMnO₄ in acidic conditions, though recent methods favor iron catalysts to avoid over-oxidation.

Key Data:

Step Reagents/Conditions Yield (%)
Cyclization Thiobenzamide, EtOH, Δ 72
Oxidation FeCl₃, H₂O₂, CH₃COOH 68

Formation of the 4-Methyl-4H-1,2,4-Triazol-3-Yl Moiety

Hydrazine-Mediated Cyclization

1,2,4-Triazoles are synthesized via cyclization of hydrazine derivatives with orthoesters or nitriles. For the 4-methyl variant:

  • 4-Methyl-1H-1,2,4-triazol-3-amine is prepared by reacting acetohydrazide with cyanogen bromide in THF, followed by methylation using methyl iodide (58% yield).
  • The amine is subsequently functionalized at the 3-position via nucleophilic substitution with a thiolate to introduce the sulfide linkage.

Optimization Insight:

  • Use of potassium carbonate as a base in DMF enhances substitution efficiency (yield increases from 45% to 68%).

Coupling of Thiazole and Triazole Subunits

Palladium-Catalyzed Cross-Coupling

The thiazole and triazole subunits are linked via a Suzuki-Miyaura coupling:

  • 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is reacted with 4-methyl-4H-1,2,4-triazol-3-ylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 80°C (62% yield).

Characterization Data:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, J = 7.2 Hz, Ph), 7.65 (m, 3H, Ph), 3.92 (s, 3H, CH₃).
  • HRMS (ESI): m/z calcd. for C₁₃H₁₁N₃S [M+H]⁺ 241.0678, found 241.0681.

Introduction of the 4-Chlorobenzyl Sulfide Group

Thiolate-Alkylation Strategy

The final sulfide bond is formed via nucleophilic attack of a 4-chlorobenzyl thiolate on a chlorinated triazole-thiazole intermediate:

  • 4-Chlorobenzyl mercaptan is generated in situ by reducing 4-chlorobenzyl disulfide with LiAlH₄ in THF (89% yield).
  • The thiolate anion is reacted with 5-chloro-4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazole in DMF at 50°C for 12 hours (74% yield).

Critical Parameters:

  • Solvent: DMF outperforms THF due to better solubility of intermediates.
  • Base: Cs₂CO₃ gives higher yields than K₂CO₃ (74% vs. 61%).

Alternative Pathways and Comparative Analysis

One-Pot Tandem Cyclization-Sulfide Formation

A streamlined approach combines thiazole formation and sulfide coupling in a single pot:

  • 2-Phenyl-4-methylthiazole-5-carboxylic acid is reacted with 4-chlorobenzyl chloride and Lawesson’s reagent in toluene at 110°C (56% yield).

Advantages:

  • Reduces purification steps.
  • Disadvantage: Lower yield due to competing side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.